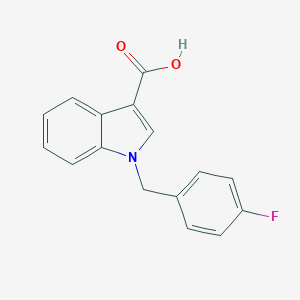

FUB-PB-22 3-carboxyindole metabolite

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO2/c17-12-7-5-11(6-8-12)9-18-10-14(16(19)20)13-3-1-2-4-15(13)18/h1-8,10H,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLLPLNNVZERDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501342135 | |

| Record name | FUB-PB-22 3-Carboxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226883-79-0 | |

| Record name | FUB-PB-22 3-Carboxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501342135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the FUB-PB-22 3-Carboxyindole Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the FUB-PB-22 3-carboxyindole metabolite, a primary breakdown product of the synthetic cannabinoid FUB-PB-22. This document details its chemical structure, metabolic formation, and the analytical methods used for its identification and quantification.

Chemical Structure and Identification

The FUB-PB-22 3-carboxyindole metabolite is scientifically known as 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid.[1][2] It is the product of the ester hydrolysis of the parent compound, FUB-PB-22.[3][4]

Chemical Identifiers:

-

Molecular Weight: 269.3 g/mol [1]

-

SMILES: O=C(O)C1=CN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3[5]

-

InChI: 1S/C16H12FNO2/c17-12-7-5-11(6-8-12)9-18-10-14(16(19)20)13-3-1-2-4-15(13)18/h1-8,10H,9H2,(H,19,20)[1]

Metabolic Pathway and In Vitro Data

FUB-PB-22 undergoes rapid and extensive metabolism in humans, primarily through the enzymatic hydrolysis of its ester linkage. This process yields the 3-carboxyindole metabolite and 8-quinolinol.[3][4] The hydrolysis is catalyzed by carboxylesterases, with CES1 being identified as a key enzyme.[7]

The FUB-PB-22 3-carboxyindole metabolite, also referred to in literature as FBI-COOH or M7, is considered a major and predominant metabolite of FUB-PB-22.[3][4] It serves as a crucial urinary marker for detecting FUB-PB-22 intake.[3]

Quantitative Metabolic Data

The following table summarizes the key in vitro pharmacokinetic parameters of the parent compound FUB-PB-22, which directly relates to the formation of the 3-carboxyindole metabolite.

| Parameter | Value | Source |

| In Vitro Half-Life (T₁/₂) in HLM | 11.5 ± 0.03 min | [4] |

| In Vitro Microsomal Intrinsic Clearance (CLᵢₙₜ, ₘᵢ𝒸ᵣ) | 0.060 mL/min/mg | [4] |

| Scaled Intrinsic Clearance (CLᵢₙₜ) | 57.1 mL/min/kg | [4] |

| Predicted Human Hepatic Clearance (CLн) | 14.8 mL/min/kg | [4] |

| Predicted Human Hepatic Extraction Ratio (ER) | 0.74 | [4] |

HLM: Human Liver Microsomes

Further metabolism of the 3-carboxyindole metabolite can occur, including hydroxylation and glucuronidation.[3][4]

Experimental Protocols

The identification and quantification of the FUB-PB-22 3-carboxyindole metabolite are primarily achieved through in vitro metabolism studies followed by analysis with high-resolution mass spectrometry.

In Vitro Metabolism in Human Hepatocytes

This protocol is designed to identify the metabolites of a parent compound.

Objective: To generate and identify metabolites of FUB-PB-22, including the 3-carboxyindole metabolite.

Methodology:

-

Incubation: Incubate 10 μM of FUB-PB-22 with cryopreserved human hepatocytes for a period of 3 hours.[3][8]

-

Sample Preparation: Terminate the incubation by adding an equal volume of ice-cold acetonitrile. Centrifuge the samples to precipitate proteins.[9]

-

Extraction: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for analysis.[9]

-

Analysis: Analyze the samples using liquid chromatography coupled with high-resolution mass spectrometry (LC-HR-MS).[3][8]

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol is used to determine the rate of metabolism of a compound.

Objective: To determine the in vitro half-life and intrinsic clearance of FUB-PB-22.

Methodology:

-

Incubation: Incubate 1 μM of FUB-PB-22 with human liver microsomes (HLM) for up to 1 hour.[3]

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

-

Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Analysis: Analyze the remaining concentration of the parent drug at each time point using LC-MS/MS.

-

Calculation: Determine the half-life (T₁/₂) by plotting the natural logarithm of the remaining parent drug concentration against time. Calculate the intrinsic clearance from the half-life.

Analytical Method: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS)

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or TripleTOF).[9][10]

Chromatographic Conditions (Example):

-

Column: A C18 or similar reversed-phase column.[11]

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[11]

-

Flow Rate: 0.5 mL/min.[4]

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Acquisition Mode: Information-dependent acquisition (IDA) or data-dependent acquisition (DDA) to collect both full scan MS and MS/MS data.[3]

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research on the direct pharmacological activity and signaling pathways of the FUB-PB-22 3-carboxyindole metabolite. Synthetic cannabinoid metabolites, particularly those that have undergone significant structural changes like the formation of a carboxylic acid group, often exhibit greatly reduced affinity for cannabinoid receptors (CB1 and CB2) compared to the parent compound. The primary role of such metabolites is often detoxification and elimination from the body.

While the parent compound, FUB-PB-22, is a potent agonist at CB1 and CB2 receptors, it is unlikely that the 3-carboxyindole metabolite retains significant cannabimimetic activity.[4] Further research is required to definitively characterize its pharmacological profile and determine if it interacts with other biological targets.

Visualizations

Metabolic Pathway of FUB-PB-22

Caption: Primary metabolic pathway of FUB-PB-22.

Experimental Workflow for Metabolite Identification

Caption: Workflow for identifying FUB-PB-22 metabolites.

References

- 1. caymanchem.com [caymanchem.com]

- 2. FUB-PB-22 3-carboxyindole metabolite [A neat solid] [lgcstandards.com]

- 3. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biomall.in [biomall.in]

- 7. Synthetic cannabimimetic agents metabolized by carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. deepdyve.com [deepdyve.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Human Metabolic Fate of FUB-PB-22: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FUB-PB-22 is a synthetic cannabinoid that has been detected in herbal blends. Understanding its metabolic fate in humans is crucial for forensic identification, clinical toxicology, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the in vitro and in vivo human metabolism of FUB-PB-22, detailing experimental methodologies, summarizing quantitative data, and visualizing key metabolic processes.

Core Metabolic Pathways

The metabolism of FUB-PB-22 in humans primarily proceeds through two main phases. Phase I metabolism involves the initial breakdown of the parent compound, while Phase II metabolism consists of the conjugation of metabolites with endogenous molecules to facilitate excretion.

Phase I Metabolism

The predominant Phase I metabolic pathway for FUB-PB-22 is ester hydrolysis, which cleaves the ester bond. This is followed by hydroxylation at various positions on the molecule.[1][2][3][4]

Phase II Metabolism

Following Phase I transformations, the resulting metabolites can undergo glucuronidation, a common Phase II reaction where glucuronic acid is attached to the metabolite, increasing its water solubility and facilitating its elimination from the body.[1][2]

Quantitative Metabolic Data

The following table summarizes the key quantitative data available for the human metabolism of FUB-PB-22.

| Parameter | Value | System | Reference |

| Metabolic Half-Life (T1/2) | 11.5 ± 0.03 min | Human Liver Microsomes (HLM) | [1][2] |

| In Vitro Microsomal Intrinsic Clearance (CLint, micr) | 0.060 mL/min/mg | Human Liver Microsomes (HLM) | [2] |

| Intrinsic Clearance (CLint) | 57.1 mL/min/kg | Scaled from HLM | [2] |

| Predicted Human Hepatic Clearance (CLH) | 14.8 mL/min/kg | Calculated from HLM data | [2] |

| Predicted Extraction Ratio (ER) | 0.74 | Calculated from HLM data | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of metabolic studies. The following sections outline the key experimental protocols used in the investigation of FUB-PB-22 metabolism.

In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol is designed to determine the rate at which FUB-PB-22 is metabolized by liver enzymes.

-

Incubation: 1 µM of FUB-PB-22 is incubated with human liver microsomes.[1][2]

-

Duration: The incubation is carried out for up to 1 hour.[1][2]

-

Analysis: Samples are analyzed at various time points to measure the decrease in the parent compound concentration.

-

Data Calculation: The half-life (T1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of FUB-PB-22.[2]

In Vitro Metabolite Profiling in Human Hepatocytes

This protocol aims to identify the metabolites produced from FUB-PB-22 in a system that more closely resembles the cellular environment of the liver.

-

Incubation: 10 µM of FUB-PB-22 is incubated with pooled cryopreserved human hepatocytes.[1][2][3]

-

Duration: The incubation period is typically 3 hours.[1][2][3]

-

Sample Preparation: After incubation, the samples are treated to stop the metabolic reactions and prepared for analysis.

-

Analysis: Metabolite identification is performed using high-resolution mass spectrometry (e.g., TripleTOF 5600+).[3]

In Vivo Metabolite Analysis in Urine

This protocol is used to confirm the presence of metabolites in authentic human samples.

-

Sample Collection: Urine specimens are collected from individuals suspected of FUB-PB-22 intake.[1][2]

-

Enzymatic Hydrolysis: The urine samples are treated with β-glucuronidase to cleave any glucuronide conjugates, releasing the Phase I metabolites.[1][2]

-

Extraction: The metabolites are then extracted from the urine matrix.

-

Analysis: The extracted samples are analyzed by high-resolution mass spectrometry to identify the metabolites present.[1][2]

Visualizing Metabolic and Experimental Processes

Diagrams are provided below to illustrate the metabolic pathways and experimental workflows.

References

- 1. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Metabolic Conversion of FUB-PB-22 to 3-Carboxyindole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the metabolic pathway of the synthetic cannabinoid FUB-PB-22, with a specific focus on its biotransformation to 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (fluorobenzylindole-3-carboxylic acid or FBI-COOH), a key urinary marker. This document details the metabolic processes, presents quantitative data from in vitro studies, outlines experimental protocols for analysis, and provides visual representations of the metabolic pathway and experimental workflows.

Introduction

FUB-PB-22 is a potent synthetic cannabinoid that has been identified in recreational drug markets. Understanding its metabolism is crucial for forensic identification of intake, clinical toxicology, and in the development of potential therapeutic interventions. The primary metabolic route for FUB-PB-22 involves enzymatic transformation in the liver, leading to the formation of several metabolites, with 3-carboxyindole derivatives being of significant interest for biomonitoring.

The Metabolic Pathway of FUB-PB-22

The metabolism of FUB-PB-22 is rapid and extensive, primarily initiated by ester hydrolysis. This initial step cleaves the ester bond, leading to the formation of two main fragments: 8-quinolinol and 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (FBI-COOH). FBI-COOH is the central metabolite in the pathway leading to the commonly referred to "3-carboxyindole" metabolite.

Subsequent metabolic transformations of FBI-COOH involve Phase I and Phase II reactions. Phase I metabolism is characterized by hydroxylation, where a hydroxyl group is added to the fluorobenzyl or indole (B1671886) moiety of FBI-COOH. This is followed by Phase II metabolism, where the hydroxylated metabolites are conjugated with glucuronic acid to form more water-soluble compounds that are readily excreted in urine.[1][2]

In human liver microsomes (HLM), FUB-PB-22 is rapidly metabolized, with a half-life of approximately 11.5 minutes.[1][2] In human hepatocyte samples, FBI-COOH (designated as M7 in some studies) and its hydroxylated form (M6) are identified as the major metabolites.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro metabolism studies of FUB-PB-22.

Table 1: Metabolic Stability of FUB-PB-22 in Human Liver Microsomes (HLM)

| Parameter | Value | Reference |

| Half-life (t1/2) | 11.5 ± 0.03 min | [2] |

| In vitro Intrinsic Clearance (CLint, micr) | 0.060 mL/min/mg | [1] |

| Intrinsic Clearance (CLint) | 57.1 mL/min/kg | [1] |

| Predicted Human Hepatic Clearance (CLH) | 14.8 mL/min/kg | [1] |

| Extraction Ratio (ER) | 0.74 | [1] |

Table 2: Major Metabolites of FUB-PB-22 Identified in Human Hepatocytes

| Metabolite ID | Metabolite Name | Biotransformation Pathway | Relative Abundance | Reference |

| M7 | Fluorobenzylindole-3-carboxylic acid (FBI-COOH) | Ester Hydrolysis | Major | [1][2] |

| M6 | Hydroxylated FBI-COOH | Ester Hydrolysis, Hydroxylation | Major | [1][2] |

| M8 | 8-quinolinol sulfate | Ester Hydrolysis, Sulfation | Detected | [1] |

Experimental Protocols

This section details the methodologies employed in the in vitro investigation of FUB-PB-22 metabolism.

In Vitro Incubation with Human Hepatocytes

-

Objective: To identify the metabolic profile of FUB-PB-22 in a cellular model that closely mimics in vivo liver metabolism.

-

Procedure:

-

Cryopreserved human hepatocytes are thawed and suspended in incubation medium.

-

FUB-PB-22 is added to the hepatocyte suspension at a final concentration of 10 μM.[1][2]

-

The mixture is incubated for a period of up to 3 hours at 37°C.[1][2]

-

Samples are collected at various time points (e.g., 0, 1, and 3 hours).

-

The reaction is quenched by the addition of a cold organic solvent, typically acetonitrile (B52724).

-

The samples are then centrifuged to precipitate proteins.

-

The supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for LC-MS/MS analysis.[1]

-

Metabolic Stability Assay in Human Liver Microsomes (HLM)

-

Objective: To determine the rate of metabolism of FUB-PB-22 by liver enzymes.

-

Procedure:

-

FUB-PB-22 is incubated with pooled human liver microsomes (1 μM final concentration) in a phosphate (B84403) buffer containing a NADPH-regenerating system.[1][2]

-

The incubation is carried out at 37°C for up to 1 hour.[1][2]

-

Aliquots are removed at specific time intervals and the reaction is terminated with a quenching solvent.

-

The samples are processed for analysis to determine the concentration of the remaining parent drug over time.

-

Sample Preparation for LC-MS/MS Analysis

-

Objective: To extract the metabolites from the incubation matrix and prepare them for instrumental analysis.

-

Procedure:

-

To the collected samples (from hepatocyte or HLM incubations), an equal volume of ice-cold acetonitrile is added to precipitate proteins.

-

The mixture is vortexed and then centrifuged at high speed (e.g., 16,100 x g for 5 minutes at 4°C).

-

The resulting supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.

-

The residue is reconstituted in a solution compatible with the LC-MS/MS mobile phase (e.g., a mixture of mobile phase A and B).

-

High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Objective: To separate, detect, and identify the metabolites of FUB-PB-22.

-

Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a quadrupole time-of-flight (QTOF) or Orbitrap instrument).

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution is employed using two solvents:

-

Mobile Phase A: Water with a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Mobile Phase B: Acetonitrile with a small amount of formic acid (e.g., 0.1%).

-

-

Gradient Program: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

-

Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range. Product ion scans (MS/MS) are triggered for ions of interest to obtain fragmentation patterns for structural elucidation.

-

Visualizations

The following diagrams illustrate the metabolic pathway of FUB-PB-22 and a typical experimental workflow for its analysis.

Caption: Metabolic pathway of FUB-PB-22 to its major metabolites.

Caption: Experimental workflow for FUB-PB-22 metabolite identification.

References

The Metabolic Fate of FUB-PB-22 in Human Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of the synthetic cannabinoid FUB-PB-22 in human hepatocytes. The information presented herein is intended to support forensic analysis, clinical toxicology, and drug development efforts by elucidating the primary metabolic pathways and resulting biomarkers of FUB-PB-22 exposure.

Introduction

FUB-PB-22 is a potent synthetic cannabinoid that has been identified in herbal blends.[1] Understanding its metabolic fate in humans is crucial for developing reliable analytical methods to detect its use and for assessing its potential toxicological profile. This document summarizes the key findings from in vitro studies using human hepatocytes, which serve as a robust model for hepatic drug metabolism.

The primary metabolic transformation of FUB-PB-22 is initiated by enzymatic hydrolysis of the ester linkage, a common metabolic route for this class of compounds.[1][2] This initial step is followed by further phase I and phase II modifications, leading to a series of metabolites that can be targeted for analytical detection.

Data Presentation: FUB-PB-22 Metabolism

The metabolism of FUB-PB-22 is rapid, with a reported half-life of 11.5 minutes in human liver microsomes.[1] In human hepatocyte incubations, seven key metabolites have been identified.[1] The primary biotransformation is ester hydrolysis, which cleaves the parent molecule to form fluorobenzylindole-3-carboxylic acid (FBI-COOH). This major metabolite undergoes further hydroxylation.[1]

Table 1: Summary of FUB-PB-22 Metabolites Identified in Human Hepatocytes

| Metabolite ID | Biotransformation | Common Name | Status |

| M7 | Ester Hydrolysis | FBI-COOH | Major |

| M6 | Ester Hydrolysis, Hydroxylation | Hydroxylated FBI-COOH | Major |

| - | Further Glucuronidation | - | Identified |

| - | Other Minor Pathways | - | Identified |

Note: This table is a qualitative summary based on available literature. Specific quantitative distribution of each metabolite is not detailed in the provided search results.

Experimental Protocols

The following protocols are based on methodologies reported for the in vitro metabolism of FUB-PB-22.[1][3]

Metabolite Profiling in Human Hepatocytes

-

Cell System: Pooled cryopreserved human hepatocytes.

-

Substrate Concentration: 10 μM FUB-PB-22.

-

Incubation Time: Up to 3 hours.

-

Sample Analysis: Samples are collected at various time points and analyzed by high-resolution mass spectrometry (HRMS).[1][3]

Metabolic Stability Assessment

-

System: Human liver microsomes (HLM).

-

Substrate Concentration: 1 μM FUB-PB-22.

-

Incubation Time: Up to 1 hour.[1]

-

Analysis: The disappearance of the parent compound over time is monitored to calculate the metabolic half-life.[1]

Analytical Method: High-Resolution Mass Spectrometry

-

Technique: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is employed for the identification and characterization of metabolites.[1]

-

Data Acquisition: Information-dependent acquisition is used to collect full scan mass spectra and product ion spectra for structural elucidation.[1]

Visualization of Metabolic Pathways and Workflows

Metabolic Pathway of FUB-PB-22

The metabolic cascade of FUB-PB-22 in human hepatocytes primarily involves two key steps: ester hydrolysis followed by hydroxylation.

Caption: Metabolic pathway of FUB-PB-22 in human hepatocytes.

Experimental Workflow for Metabolite Identification

The process of identifying FUB-PB-22 metabolites involves a systematic in vitro experimental and analytical workflow.

Caption: Experimental workflow for FUB-PB-22 metabolite ID.

References

- 1. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of FUB-PB-22 3-carboxyindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

FUB-PB-22 3-carboxyindole, formally known as 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid, is the primary urinary metabolite of the synthetic cannabinoid FUB-PB-22.[1][2] As the detection of metabolites is a crucial aspect of forensic analysis and in understanding the pharmacology of parent compounds, a thorough characterization of their physicochemical properties is essential. This guide provides a detailed overview of the known properties of FUB-PB-22 3-carboxyindole, outlines experimental protocols for the determination of key physical constants, and illustrates its metabolic origin and the biological pathway of its parent compound.

Physicochemical Properties

| Property | Value | Source |

| Formal Name | 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid | [3] |

| CAS Number | 226883-79-0 | [3] |

| Molecular Formula | C₁₆H₁₂FNO₂ | [3] |

| Molecular Weight | 269.3 g/mol | [3] |

| Purity | ≥98% | [3] |

| Formulation | A solid | [3] |

| Solubility | DMSO: Sparingly soluble (1-10 mg/ml)Ethanol: Slightly soluble (0.1-1 mg/ml) | [3] |

| Storage | -20°C | [3] |

| Stability | ≥ 4 years | [3] |

| Melting Point | Not readily available | |

| Boiling Point | Not readily available | |

| pKa | Not readily available |

Metabolic Pathway of FUB-PB-22

FUB-PB-22 undergoes extensive metabolism in the human body, primarily through ester hydrolysis, to yield its 3-carboxyindole metabolite.[1][2] This biotransformation is a critical step in the detoxification and elimination of the parent compound. The following diagram illustrates this primary metabolic pathway.

Caption: Metabolic conversion of FUB-PB-22.

Cannabinoid Receptor 1 (CB1) Signaling Pathway

The parent compound, FUB-PB-22, is a potent agonist of the cannabinoid receptor 1 (CB1).[4] The activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are responsible for the psychoactive effects of cannabinoids. The diagram below provides a simplified overview of the canonical CB1 signaling pathway.

Caption: Simplified CB1 receptor signaling cascade.

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally determine the melting point, boiling point, and pKa of FUB-PB-22 3-carboxyindole, the following general protocols are provided as a starting point. These methods are standard for the characterization of organic carboxylic acids.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, solid FUB-PB-22 3-carboxyindole is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a slow, controlled rate (e.g., 1-2°C per minute) as the expected melting point is approached.

-

Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

References

- 1. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. FUB-PB-22 - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Toxicological Screening of Novel Synthetic Cannabinoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novel synthetic cannabinoids (NSCs) represent a large and structurally diverse class of new psychoactive substances (NPS). While designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, many NSCs exhibit significantly higher potency and efficacy, particularly at the cannabinoid type 1 (CB1) receptor. This enhanced activity is associated with a greater risk of severe and unpredictable toxicity, including neuropsychiatric effects, cardiovascular complications, and in some cases, death.[1] Therefore, a robust and systematic toxicological screening paradigm is essential for the characterization of these emerging substances to inform public health and regulatory bodies.

This in-depth technical guide provides a comprehensive overview of the core methodologies for the toxicological screening of NSCs. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a framework for data interpretation, and a summary of key toxicological data for a range of NSCs.

In Vitro Toxicological Screening

In vitro assays are fundamental to the initial toxicological assessment of NSCs, providing a rapid and cost-effective means to evaluate their cytotoxic potential, receptor binding affinity, and functional activity.

Cytotoxicity Assays

Cytotoxicity assays are employed to determine the concentration at which a substance induces cell death. Multiple assays, based on different cellular mechanisms, should be utilized to obtain a comprehensive cytotoxicity profile.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., SH-SY5Y human neuroblastoma, HepG2 human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Exposure: Treat the cells with a range of concentrations of the NSC for 24 to 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 0.1% Triton X-100).

-

MTT Incubation: After the exposure period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C in the dark.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

b) Neutral Red Uptake (NRU) Assay

This assay assesses the viability of cells based on their ability to take up and store the supravital dye neutral red in their lysosomes.

-

Cell Seeding and Compound Exposure: Follow steps 1 and 2 from the MTT assay protocol.

-

Neutral Red Incubation: After compound exposure, replace the medium with a medium containing neutral red (e.g., 50 µg/mL) and incubate for 3 hours at 37°C.

-

Dye Extraction: Wash the cells with PBS and then add a destain solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye from the lysosomes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

c) Lactate Dehydrogenase (LDH) Assay

This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

-

Cell Seeding and Compound Exposure: Follow steps 1 and 2 from the MTT assay protocol.

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH in the supernatant according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and determine the IC50 value.

| Compound | Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference |

| CB83 | HT-29 | MTT | 24 | 1.0 ± 0.10 | [2] |

| Δ⁹-THC | HT-29 | MTT | 24 | 30.0 ± 1.01 | [2] |

| Cannabidiol (CBD) | HT-29 | MTT | 24 | 30.0 ± 3.02 | [2] |

| AMB-FUBINACA | AtT20 (CB1) | LDH | 1 | > 30 | [3] |

| XLR-11 | HBMECs | MTT | 24 | Not specified, increased viability | [1] |

| JWH-018 | SH-SY5Y | MTT, NRU, LDH | 24 | Not significantly cytotoxic up to 150 µM | |

| 5-epi CP 55,940 | Various CRC cell lines | MTT | Not specified | Varies by cell line | [4] |

Receptor Binding and Functional Activity Assays

These assays are crucial for determining the affinity of an NSC for cannabinoid receptors (CB1 and CB2) and its functional consequence (i.e., agonist, antagonist, or inverse agonist activity).

This competitive binding assay measures the ability of an NSC to displace a radiolabeled ligand from the cannabinoid receptors.

-

Membrane Preparation: Prepare cell membranes from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940), and varying concentrations of the NSC.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of the NSC (the concentration that displaces 50% of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.

-

Membrane Preparation: Use cell membranes from cells expressing CB1 or CB2 receptors.

-

Assay Buffer: Prepare an assay buffer containing GDP (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, 30 µM GDP, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of the NSC, and [³⁵S]GTPγS.

-

Incubation: Incubate the plate for 60 minutes at 30°C.

-

Filtration and Scintillation Counting: Follow steps 5-7 from the radioligand binding assay protocol.

-

Data Analysis: Determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) of the NSC relative to a known full agonist (e.g., CP55,940).

| Compound | Receptor | Ki (nM) | EC50 (nM) | Emax (%) | Reference |

| Indazoles | |||||

| 5F-ADB (5F-MDMB-PINACA) | CB1 | 0.42 | 0.45 - 27.6 | High | [5][6][7] |

| MDMB-4en-PINACA | CB1 | 0.28 - 1.4 | 0.68 - 3.30 | 106 - 654 | [1][8] |

| ADB-4en-PINACA | CB1 | 0.17 | 1.45 - 11.6 | High | [1][8] |

| CUMYL-PEGACLONE | CB1 | Sub-nanomolar | Sub-nanomolar | >300 | [9] |

| Indoles | |||||

| 5F-MDMB-PICA | CB1 | 1.24 | 0.45 - 27.6 | High | [6] |

| MMB-4en-PICA | CB1 | - | - | - | [10][11][12] |

| JWH-018 | CB1 | 9.0 | - | Full agonist | |

| JWH-210 | CB1 | 2.6 x 10⁻² | - | - | [13] |

| Other | |||||

| AMB-FUBINACA | CB1 | - | 0.45 - 36 | High | [5] |

| XLR-11 | CB1 | - | - | - |

Emax is often expressed relative to a standard full agonist like CP55,940 or JWH-018.

Genotoxicity Assays

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material.

This assay detects the formation of micronuclei, which are small nuclei that form outside the main nucleus in daughter cells and contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Cell Culture: Use a suitable cell line, such as TK6 human lymphoblastoid cells.

-

Compound Exposure: Treat the cells with the NSC at various concentrations, with and without an exogenous metabolic activation system (S9 mix), for a short duration (e.g., 3-4 hours) followed by a recovery period, or for a longer duration (e.g., 24 hours).

-

Cytotoxicity Assessment: Determine the cytotoxicity of the NSC to ensure that the concentrations used in the MN test are not overly toxic (cell viability should be at least 45 ± 5%).

-

Cell Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., propidium (B1200493) iodide) and a cytoplasmic stain.

-

Analysis: Analyze the cells using flow cytometry or microscopy to quantify the frequency of micronucleated cells.

-

Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control. A statistically significant, dose-dependent increase in micronuclei indicates a positive genotoxic effect.[14]

In Vivo Toxicological Screening

In vivo studies in animal models are essential for evaluating the systemic toxicity and behavioral effects of NSCs.

Acute Toxicity (LD50) Determination

The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a test population.

-

Animal Model: Use a suitable animal model, typically mice or rats.

-

Dose Administration: Administer the NSC to different groups of animals at a range of doses via a relevant route (e.g., intraperitoneal, oral).

-

Observation: Observe the animals for a specified period (e.g., 24-48 hours) for signs of toxicity and mortality.

-

Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LD50 value.

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| THJ-2201 | Mice | Oral | 822.20 | [15] |

| 4-F-MDMB-BUTINACA | Mice | - | Not explicitly stated, but caused death at high doses | [3] |

Note: LD50 data for many novel synthetic cannabinoids is limited in the public domain.

Behavioral Pharmacology

Behavioral assays in rodents are used to assess the psychoactive effects of NSCs and their potential for abuse.

This is a series of four tests that are characteristic of CB1 receptor activation in mice.

-

Hypothermia: Measure the rectal temperature of the mice before and at various time points after administration of the NSC.

-

Analgesia: Assess the antinociceptive effects using a tail-flick or hot-plate test.

-

Catalepsy: Measure the time it takes for a mouse to move from an imposed posture (e.g., forepaws on a raised bar).

-

Hypolocomotion: Quantify the reduction in spontaneous motor activity in an open field or activity chamber.

This procedure assesses the subjective effects of a drug by training animals to discriminate between the effects of a known drug (e.g., Δ⁹-THC) and a vehicle.

-

Training: Train animals (e.g., rats or mice) to press one of two levers in an operant chamber to receive a reward (e.g., food pellet). One lever is designated as the "drug" lever and the other as the "vehicle" lever.

-

Testing: Administer the NSC and observe which lever the animal predominantly presses. Full substitution for the training drug indicates similar subjective effects.

-

Data Analysis: Determine the dose-response relationship for the NSC to substitute for the training drug and calculate the ED50 value (the dose at which the drug substitutes for the training drug in 50% of the animals).

| Compound | Animal Model | Assay | ED50 (mg/kg) | Reference |

| 5F-ADB | Mice | Tetrad | 0.03 - 0.77 | [1] |

| MDMB-4en-PINACA | Mice | Tetrad | 0.03 - 0.77 | [1] |

| ADB-4en-PINACA | Mice | Tetrad | 0.03 - 0.77 | [1] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in NSC toxicology is crucial for understanding their mechanisms of action and for designing effective screening strategies.

Cannabinoid Receptor Signaling Pathways

NSCs primarily exert their effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).

Experimental Workflow for Toxicological Screening

A tiered approach is recommended for the toxicological screening of NSCs, starting with in vitro assays and progressing to in vivo studies for compounds of high interest or concern.

Conclusion

The toxicological screening of novel synthetic cannabinoids is a complex but critical undertaking. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of these substances. By employing a combination of in vitro and in vivo assays, researchers can elucidate the cytotoxic, receptor-mediated, and behavioral effects of NSCs. This information is paramount for understanding their potential risks to human health and for guiding evidence-based public health and regulatory responses to this ever-evolving class of psychoactive substances. Further research is needed to develop and validate high-throughput screening methods and to better understand the long-term toxicological consequences of NSC use.

References

- 1. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA | MDPI [mdpi.com]

- 2. Cytotoxic Effects of Cannabinoids on Human HT-29 Colorectal Adenocarcinoma Cells: Different Mechanisms of THC, CBD, and CB83 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medicopublication.com [medicopublication.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA, and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays: Part I-Synthesis, analytical characterization, and binding affinity for human CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Revealing the therapeutic potential of synthetic cannabinoids: a systematic review of cannabinoid receptor binding dynamics and their implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Obscure Threat: A Technical Guide to FUB-PB-22 in Forensic Toxicology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic cannabinoid FUB-PB-22, focusing on its prevalence in forensic toxicology cases, analytical methodologies for its detection, and its mechanism of action. FUB-PB-22 and its analogue, 5F-PB-22, are potent agonists of the cannabinoid receptors and have been implicated in driving under the influence of drugs (DUID) and postmortem cases. Due to their rapid metabolism, the detection of parent compounds in biological matrices is challenging, necessitating a thorough understanding of their metabolic fate and the use of sensitive analytical techniques.

Data on the Prevalence and Concentration of FUB-PB-22 and 5F-PB-22

The consumption of FUB-PB-22 and the closely related compound 5F-PB-22 has been documented in various forensic toxicology contexts, including fatalities and DUID cases. The following tables summarize the quantitative findings from published case reports.

Table 1: Concentrations of FUB-PB-22 in Forensic Casework

| Case Type | Matrix | Concentration (ng/mL or ng/g) | Country | Reference |

| DUID | Blood | 0.21 | Sweden | [1] |

| DUID | Blood | 1.8 | Sweden | [1] |

Table 2: Concentrations of 5F-PB-22 in Postmortem Forensic Casework

| Case Number | Matrix | Concentration (ng/mL) | Other Relevant Toxicological Findings | Cause of Death | Reference |

| 1 | Femoral Blood | 1.1 | Ethanol (0.033 g/dL) | 5F-PB-22 intoxication | [2] |

| 2 | Antemortem Serum | 1.3 | THCCOOH (176 and 246 ng/mL in two separate samples) | Fulminant liver failure in the setting of THC and 5F-PB-22 exposure | [2] |

| 3 | Iliac Blood | 1.5 | Not specified | Suspected acute drug intoxication with 5F-PB-22 | [2] |

| 4 | Superior Vena Cava Blood | 1.5 | Not specified | Suspected acute drug intoxication with 5F-PB-22 | [2] |

| 5 | Femoral Blood | 0.37 | Ethanol, traces of AB-CHMINACA and 5F-AKB-48 in herbal blend | Synthetic cannabinoid toxicity | [3] |

Table 3: Prevalence of PB-22 and 5F-PB-22 in U.S. Forensic Laboratories (2013-2018)

| Year | Number of PB-22 Reports | Number of 5F-PB-22 Reports |

| 2013 | 1,978 | 1,978 |

| 2017 | 30 | 8 |

| 2018 | 7 | 5 |

| Data from the DEA's System to Retrieve Information from Drug Evidence (STRIDE)/STARLiMS and the National Forensic Laboratory Information System (NFLIS).[4] |

Experimental Protocols for the Detection of FUB-PB-22 and its Metabolites

The detection of FUB-PB-22 and its metabolites in biological samples requires sensitive and specific analytical methods, primarily centered around mass spectrometry.

Sample Preparation

Blood and Serum: A common method for the extraction of FUB-PB-22 and its analogues from blood and serum is liquid-liquid extraction (LLE).[2]

-

Alkalinization: The biological sample is alkalinized, for example, to a pH of 10.2.[2]

-

Extraction: The sample is then extracted with an organic solvent mixture, such as hexane:ethyl acetate.[2]

-

Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for instrumental analysis.

Urine: Due to extensive metabolism, the parent compound FUB-PB-22 is often not detectable in urine.[1] Analysis, therefore, focuses on its metabolites, which are often present as glucuronide conjugates.

-

Enzymatic Hydrolysis: Urine samples are typically treated with β-glucuronidase to cleave the glucuronide conjugates and release the free metabolites.[1][5]

-

Protein Precipitation or Solid-Phase Extraction (SPE): Following hydrolysis, proteins may be precipitated, or the sample can be cleaned up and concentrated using solid-phase extraction.

Instrumental Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of FUB-PB-22 and its metabolites in biological matrices.[2]

-

Chromatography: Reverse-phase liquid chromatography is used to separate the analytes from endogenous matrix components.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[2] Two or more ion transitions are monitored for each analyte to ensure confident identification. An internal standard is used for accurate quantification.[2]

The limit of detection (LOD) and lower limit of quantification (LLOQ) for 5F-PB-22 in blood have been reported to be 0.1 ng/mL and 0.5 ng/mL, respectively.[2]

Visualizing Methodologies and Pathways

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of FUB-PB-22 in forensic toxicology laboratories.

Signaling Pathway

FUB-PB-22 acts as a potent full agonist at the cannabinoid receptors CB1 and CB2.[6] The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.

References

- 1. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 5. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of FUB-PB-22 and its Metabolites: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FUB-PB-22 (quinolin-8-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate) is a potent synthetic cannabinoid receptor agonist that has been identified in numerous herbal incense products. As a member of the indole-based synthetic cannabinoids, it exhibits high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, leading to significant psychoactive and physiological effects. This technical guide provides a comprehensive overview of the pharmacological activity of FUB-PB-22 and its primary metabolites. It includes a detailed summary of its receptor binding and functional activity, a thorough examination of its metabolic pathways, and detailed protocols for key experimental assays. Furthermore, this guide visualizes the critical signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and metabolic fate.

Pharmacological Activity of FUB-PB-22

FUB-PB-22 is a potent, full agonist at both the CB1 and CB2 receptors, with a slightly higher affinity for the CB1 receptor, which is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the interaction of FUB-PB-22 with cannabinoid receptors.

| Parameter | CB1 Receptor | CB2 Receptor | Reference |

| Binding Affinity (Ki) | 0.386 nM | 0.478 nM | [1] |

| Functional Activity (EC50) | 3.7 nM | Not Reported | [2] |

| Efficacy (Emax) | 203% (relative to JWH-018) | Not Reported | [2] |

Table 1: Cannabinoid Receptor Binding and Functional Activity of FUB-PB-22

Metabolism of FUB-PB-22

FUB-PB-22 undergoes rapid and extensive metabolism in humans, primarily through enzymatic hydrolysis of the ester linkage, followed by hydroxylation and glucuronidation. The parent compound is often undetectable in urine samples, making the identification of its metabolites crucial for forensic and clinical purposes.

Major Metabolic Pathways and Metabolites

The primary metabolic pathway involves the hydrolysis of the ester bond, yielding fluorobenzylindole-3-carboxylic acid (FBI-COOH) and 8-hydroxyquinoline. FBI-COOH is then further metabolized, primarily through hydroxylation.[3][4]

| Metabolite ID | Metabolite Name | Metabolic Reaction | Notes |

| M7 | Fluorobenzylindole-3-carboxylic acid (FBI-COOH) | Ester Hydrolysis | A major and crucial metabolite for detection. |

| M6 | Hydroxylated FBI-COOH | Hydroxylation of FBI-COOH | Another major metabolite, often found as a glucuronide conjugate. |

Table 2: Major Metabolites of FUB-PB-22

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological activity and metabolism of FUB-PB-22.

Cannabinoid Receptor Binding Assay (Radioligand Displacement Assay)

This protocol describes a method to determine the binding affinity (Ki) of FUB-PB-22 for CB1 and CB2 receptors.

Objective: To determine the concentration of FUB-PB-22 that displaces 50% of a specific radioligand from the CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

[³H]-CP55,940 (radioligand).

-

FUB-PB-22.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of FUB-PB-22 in the assay buffer.

-

In a 96-well plate, add the cell membrane preparation, [³H]-CP55,940 (at a concentration near its Kd), and varying concentrations of FUB-PB-22.

-

For non-specific binding determination, add a high concentration of a known non-labeled cannabinoid agonist (e.g., WIN 55,212-2) instead of FUB-PB-22.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of FUB-PB-22 and determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vitro Metabolism in Human Hepatocytes

This protocol outlines the procedure for identifying the metabolites of FUB-PB-22 using a human hepatocyte model.[3][4]

Objective: To identify the major phase I and phase II metabolites of FUB-PB-22.

Materials:

-

Cryopreserved human hepatocytes.

-

Hepatocyte culture medium.

-

FUB-PB-22 (e.g., 10 µM final concentration).

-

Acetonitrile (B52724) (for quenching).

-

High-resolution mass spectrometer coupled with liquid chromatography (LC-HRMS).

Procedure:

-

Thaw and plate the cryopreserved human hepatocytes according to the supplier's instructions.

-

Allow the cells to attach and recover for at least 24 hours.

-

Incubate the hepatocytes with FUB-PB-22 (e.g., 10 µM) in culture medium for a specified time course (e.g., 0, 1, and 3 hours).[3]

-

At each time point, collect the cells and the supernatant.

-

Quench the metabolic reactions by adding ice-cold acetonitrile.

-

Centrifuge the samples to pellet the cell debris.

-

Analyze the supernatant using LC-HRMS to identify the metabolites based on their accurate mass and fragmentation patterns.

Quantification of FUB-PB-22 Metabolites in Urine by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of FUB-PB-22 metabolites in urine samples.

Objective: To quantify the concentration of major FUB-PB-22 metabolites (e.g., FBI-COOH and its hydroxylated form) in urine.

Materials:

-

Urine samples.

-

β-glucuronidase (to hydrolyze glucuronide conjugates).

-

Internal standard (e.g., a deuterated analog of the metabolite).

-

Solid-phase extraction (SPE) cartridges.

-

LC-MS/MS system.

Procedure:

-

Treat urine samples with β-glucuronidase to deconjugate the metabolites.[3]

-

Add an internal standard to the samples.

-

Perform solid-phase extraction to clean up and concentrate the analytes.

-

Evaporate the eluate and reconstitute in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the metabolites using a C18 column with a gradient elution of water and acetonitrile containing a modifier like formic acid.

-

Detect and quantify the metabolites using multiple reaction monitoring (MRM) mode on the mass spectrometer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key processes related to the pharmacological activity and analysis of FUB-PB-22.

Figure 1: Workflow for the quantification of FUB-PB-22 metabolites in urine.

Figure 2: Downstream signaling pathways of the CB1 receptor activated by FUB-PB-22.

Conclusion

FUB-PB-22 is a highly potent synthetic cannabinoid that acts as a full agonist at CB1 and CB2 receptors. Its pharmacological effects are mediated through the activation of G-protein and β-arrestin signaling pathways. Due to its rapid and extensive metabolism, the parent compound is rarely detected in biological samples. Therefore, the identification and quantification of its major metabolites, primarily FBI-COOH and its hydroxylated derivatives, are essential for confirming exposure. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the pharmacological and metabolic properties of FUB-PB-22 and other novel synthetic cannabinoids. A thorough understanding of these aspects is critical for assessing their potential toxicity, developing effective detection methods, and informing public health and safety initiatives.

References

- 1. researchgate.net [researchgate.net]

- 2. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study [mdpi.com]

- 3. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

An In-Depth Technical Guide to the FUB-PB-22 Metabolite Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical reference standard for the primary metabolite of the synthetic cannabinoid FUB-PB-22. FUB-PB-22, a potent agonist of the CB1 receptor, undergoes rapid and extensive metabolism in the human body, making the detection of its metabolites crucial for forensic and clinical analysis.[1][2] This document details the identification, chemical properties, synthesis, and analytical methodologies for the major metabolite, 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid (FBI-COOH).

Introduction to FUB-PB-22 and its Metabolism

FUB-PB-22 (quinolin-8-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate) is a synthetic cannabinoid that has been identified in herbal blends.[2] Due to its rapid metabolism, the parent compound is often undetectable in urine samples, necessitating the identification of its metabolites as biomarkers of exposure.[1] In vitro studies using human liver microsomes (HLM) and human hepatocytes have shown that FUB-PB-22 is rapidly metabolized, with a half-life of approximately 11.5 minutes in HLM.[1]

The primary metabolic pathway for FUB-PB-22 is ester hydrolysis, which cleaves the ester bond to yield two main fragments. This process results in the formation of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (FBI-COOH), which is the most abundant and crucial urinary marker for FUB-PB-22 intake.[1][2] Further metabolism of FBI-COOH occurs through hydroxylation and glucuronidation.[1]

The Primary Metabolite: 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid (FBI-COOH)

The major metabolite of FUB-PB-22, and the focus of this guide, is 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid, commonly referred to as the FUB-PB-22 3-carboxyindole metabolite or FBI-COOH.[1] This compound serves as a reliable analytical reference standard for the confirmation of FUB-PB-22 consumption.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the FUB-PB-22 3-carboxyindole metabolite analytical reference standard is presented in the table below.

| Property | Value |

| Chemical Name | 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid |

| CAS Number | 226883-79-0 |

| Molecular Formula | C₁₆H₁₂FNO₂ |

| Formula Weight | 269.3 g/mol |

| Purity | ≥98% |

| Appearance | Solid |

| Storage | -20°C |

Data sourced from commercial suppliers of analytical reference standards.

Synthesis of the Analytical Reference Standard

A plausible synthetic route for the preparation of 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid for use as an analytical reference standard involves a two-step process starting from indole-3-carboxylic acid.

Step 1: N-Alkylation of Indole-3-carboxylic acid

Indole-3-carboxylic acid is reacted with 1-(bromomethyl)-4-fluorobenzene in the presence of a suitable base, such as potassium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature to facilitate the nucleophilic substitution at the indole (B1671886) nitrogen, yielding the desired product.

Step 2: Purification

The crude product is then purified using standard techniques such as recrystallization or column chromatography to achieve the high purity required for an analytical reference standard (≥98%).

Diagram: Synthesis of 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid

Caption: Synthesis pathway for FUB-PB-22 metabolite.

Analytical Methodologies

The identification and quantification of the FUB-PB-22 3-carboxyindole metabolite in biological matrices are primarily achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which are essential for forensic and clinical toxicology.

Sample Preparation for Urine Analysis

A typical sample preparation protocol for the analysis of FUB-PB-22 metabolites in urine involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analytes.

Diagram: Urine Sample Preparation Workflow

Caption: Workflow for urine sample preparation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid to improve ionization, is commonly employed.

-

Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is standard.

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high selectivity and sensitivity. Key MRM transitions for the FUB-PB-22 3-carboxyindole metabolite should be optimized using the analytical reference standard.

Characterization Data for the Analytical Reference Standard

The following table summarizes the expected analytical data for the 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid analytical reference standard.

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the indole and fluorophenyl rings, the methylene (B1212753) protons of the benzyl (B1604629) group, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for all 16 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry (ESI+) | A prominent protonated molecular ion [M+H]⁺ at m/z 270.08. |

| Melting Point | A sharp melting point, indicative of high purity. |

In Vitro Metabolism Experimental Protocol

This section provides a detailed methodology for the in vitro metabolism of FUB-PB-22 to generate its metabolites for analytical purposes.

Incubation with Human Liver Microsomes (HLM)

Objective: To determine the metabolic stability of FUB-PB-22.

Materials:

-

FUB-PB-22

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

Procedure:

-

Pre-incubate HLM with phosphate buffer at 37°C.

-

Initiate the reaction by adding FUB-PB-22 (final concentration, e.g., 1 µM) and the NADPH regenerating system.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

-

Quench the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining FUB-PB-22.

Incubation with Human Hepatocytes

Objective: To identify the major metabolites of FUB-PB-22.

Materials:

-

FUB-PB-22

-

Cryopreserved human hepatocytes

-

Incubation medium (e.g., Williams' Medium E)

-

Acetonitrile

Procedure:

-

Thaw and culture human hepatocytes according to the supplier's protocol.

-

Treat the hepatocytes with FUB-PB-22 (final concentration, e.g., 10 µM).

-

Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a specified period (e.g., 3 hours).

-

After incubation, collect the cells and the medium.

-

Quench the reaction and extract the metabolites using acetonitrile.

-

Centrifuge the samples to remove cell debris.

-

Analyze the supernatant by high-resolution mass spectrometry to identify the generated metabolites.

Diagram: In Vitro Metabolism Experimental Workflow

Caption: Workflow for in vitro metabolism studies.

Conclusion

The FUB-PB-22 3-carboxyindole metabolite, 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid, is a critical analytical reference standard for the reliable detection of FUB-PB-22 use. This technical guide has provided a comprehensive overview of its properties, synthesis, and analytical methodologies. The detailed experimental protocols for in vitro metabolism and sample analysis will aid researchers, scientists, and drug development professionals in their work with this important synthetic cannabinoid metabolite. The use of a well-characterized analytical reference standard is paramount for ensuring the accuracy and validity of analytical results in both forensic and research settings.

References

Human Hepatic Metabolic Profiles of PB-22 and 5F-PB-22: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human hepatic metabolic profiles of the synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22. The information presented herein is compiled from in vitro studies utilizing human liver microsomes and hepatocytes, offering critical insights for forensic analysis, toxicological assessment, and drug development.

Core Findings

The primary metabolic pathway for both PB-22 and 5F-PB-22 is initiated by ester hydrolysis, a reaction catalyzed predominantly by human Carboxylesterase 1 (CES1).[1] This initial step is followed by a series of Phase I and Phase II metabolic transformations, including oxidation and glucuronidation.[2] For 5F-PB-22, a notable metabolic route is oxidative defluorination, leading to the formation of some PB-22 metabolites.[2] In total, 20 metabolites for PB-22 and 22 metabolites for 5F-PB-22 have been identified in human hepatocyte incubations.

Quantitative Metabolite Data

The following tables summarize the semi-quantitative data for the metabolites of PB-22 and 5F-PB-22 identified after incubation with pooled human hepatocytes. The data is presented based on mass spectrometry peak areas, providing a relative comparison of metabolite abundance.

Table 1: Human Hepatic Metabolites of PB-22

| Rank (1h) | Rank (3h) | Metabolite ID | Retention Time (min) | Observed m/z | Suggested Biotransformation | Elemental Formula |

| 1 | - | M17 | 6.5 | 216.1019 | Ester Hydrolysis | C13H13NO2 |

| 2 | 1 | M10 | 7.9 | 363.1699 | Hydroxylation | C23H22N2O3 |

| 3 | 2 | M8 | 7.6 | 363.1699 | Hydroxylation | C23H22N2O3 |

| 4 | 3 | M9 | 7.7 | 363.1699 | Hydroxylation | C23H22N2O3 |

| 5 | 7 | M4 | 6.8 | 379.1648 | Dihydroxylation | C23H22N2O4 |

| 6 | 4 | M1 | 5.8 | 523.2024 | Glucuronidation | C29H20N2O9 |

| 7 | 5 | M3 | 6.6 | 379.1648 | Dihydroxylation | C23H22N2O4 |

| 8 | 6 | M11 | 8.0 | 361.1543 | Dehydrogenation + Hydroxylation | C23H20N2O3 |

| 9 | 8 | M14 | 8.4 | 347.1754 | Carboxylation | C23H22N2O2 |

| 10 | 9 | M2 | 6.2 | 539.1973 | Hydroxylation + Glucuronidation | C29H30N2O10 |

| 11 | 10 | M12 | 8.1 | 361.1543 | Dehydrogenation + Hydroxylation | C23H20N2O3 |

| 12 | 11 | M15 | 8.6 | 345.1597 | Dehydrogenation | C23H20N2O2 |

| 13 | 12 | M18 | 9.0 | 347.1754 | Parent Compound | C23H22N2O2 |

| 14 | 13 | M7 | 7.4 | 379.1648 | Dihydroxylation | C23H22N2O4 |

| 15 | 14 | M13 | 8.3 | 359.1390 | Dehydrogenation + Dihydroxylation | C23H18N2O3 |

| 16 | 15 | M16 | 8.8 | 345.1597 | Dehydrogenation | C23H20N2O2 |

| 17 | 16 | M5 | 7.1 | 379.1648 | Dihydroxylation | C23H22N2O4 |

| 18 | 17 | M6 | 7.2 | 379.1648 | Dihydroxylation | C23H22N2O4 |

| 19 | 18 | M19 | 9.2 | 468.2282 | Cysteine Conjugate | C26H29N3O4S |

Data extracted from a study by Wohlfarth et al. (2014).

Table 2: Human Hepatic Metabolites of 5F-PB-22

| Rank (1h) | Rank (3h) | Metabolite ID | Retention Time (min) | Observed m/z | Suggested Biotransformation | Elemental Formula |

| 1 | 1 | M11 | 7.9 | 381.1605 | Hydroxylation | C23H21FN2O3 |

| 2 | 2 | M19 | 6.5 | 234.0925 | Ester Hydrolysis | C13H12FNO2 |

| 3 | 3 | M9 | 7.6 | 381.1605 | Hydroxylation | C23H21FN2O3 |

| 4 | 4 | M10 | 7.7 | 381.1605 | Hydroxylation | C23H21FN2O3 |

| 5 | 5 | M13 | 8.1 | 379.1448 | Dehydrogenation + Hydroxylation | C23H19FN2O3 |

| 6 | 6 | M14 | 8.4 | 365.1660 | Carboxylation | C23H21FN2O2 |

| 7 | 7 | M1 | 5.8 | 541.1929 | Glucuronidation | C29H29FN2O9 |

| 8 | 8 | M4 | 6.8 | 397.1554 | Dihydroxylation | C23H21FN2O4 |

| 9 | 9 | M2 | 6.2 | 557.1878 | Hydroxylation + Glucuronidation | C29H29FN2O10 |

| 10 | 10 | M17 | 8.8 | 363.1503 | Dehydrogenation | C23H19FN2O2 |

| 11 | 11 | M12 | 8.0 | 379.1448 | Dehydrogenation + Hydroxylation | C23H19FN2O3 |

| 12 | 12 | M20 | 9.0 | 365.1660 | Parent Compound | C23H21FN2O2 |

| 13 | 13 | M16 | 8.6 | 363.1503 | Dehydrogenation | C23H19FN2O2 |

| 14 | 14 | M7 | 7.4 | 397.1554 | Dihydroxylation | C23H21FN2O4 |

| 15 | 15 | M15 | 8.5 | 377.1292 | Dehydrogenation + Dihydroxylation | C23H17FN2O3 |

| 16 | 16 | M5 | 7.1 | 397.1554 | Dihydroxylation | C23H21FN2O4 |

| 17 | 17 | M21 | 9.1 | 363.1503 | Oxidative Defluorination | C23H22N2O2 |

| 18 | 18 | M3 | 6.6 | 397.1554 | Dihydroxylation | C23H21FN2O4 |

| 19 | 19 | M8 | 7.5 | 397.1554 | Dihydroxylation | C23H21FN2O4 |

| 20 | 20 | M6 | 7.2 | 397.1554 | Dihydroxylation | C23H21FN2O4 |

| 21 | 21 | M22 | 9.2 | 486.2188 | Cysteine Conjugate | C26H28FN3O4S |

| 22 | 22 | M18 | 8.9 | 363.1503 | Oxidative Defluorination | C23H22N2O2 |

Data extracted from a study by Wohlfarth et al. (2014).

Experimental Protocols

In Vitro Incubation with Pooled Human Hepatocytes

This protocol outlines the general procedure for the identification of metabolites of PB-22 and 5F-PB-22 using pooled cryopreserved human hepatocytes.

-

Hepatocyte Preparation: Pooled cryopreserved human hepatocytes are thawed and suspended in incubation medium.

-

Incubation: A solution of PB-22 or 5F-PB-22 (typically 10 µmol/L) is added to the hepatocyte suspension.

-

Time Course: The incubations are typically carried out for up to 3 hours at 37°C.

-

Sample Collection: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 1, and 3 hours).

-

Reaction Termination: The metabolic reactions are quenched by the addition of a cold organic solvent, such as acetonitrile.

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analytical Method: The supernatant is analyzed by high-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), to identify and semi-quantify the metabolites.

In Vitro Incubation with Human Liver Microsomes (HLM)

This protocol describes the general procedure for assessing the metabolic stability and identifying Phase I metabolites using human liver microsomes.

-

Microsome Preparation: Pooled human liver microsomes are thawed on ice.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing phosphate (B84403) buffer (pH 7.4), the test compound (PB-22 or 5F-PB-22, typically at a low concentration, e.g., 1 µM), and human liver microsomes.

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

-

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

-

Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of metabolism.

-

Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent.

-

Sample Processing: Samples are centrifuged, and the supernatant is collected for analysis.

-

Analysis: The concentration of the parent drug remaining at each time point is determined by LC-MS/MS to calculate the metabolic stability (half-life and intrinsic clearance). Metabolite identification is also performed using HR-MS.

Visualizations

Metabolic Pathways

The following diagrams illustrate the primary metabolic pathways for PB-22 and 5F-PB-22 in human hepatocytes.

Caption: Metabolic Pathway of PB-22.

Caption: Metabolic Pathway of 5F-PB-22.

Experimental Workflow

The following diagram illustrates the general experimental workflow for studying the in vitro hepatic metabolism of synthetic cannabinoids.

Caption: In Vitro Metabolism Workflow.

References

Methodological & Application

Application Note: Quantitative Analysis of FUB-PB-22 Metabolites in Human Urine by LC-MS/MS

Abstract

This application note provides a detailed protocol for the quantitative analysis of the primary metabolites of the synthetic cannabinoid FUB-PB-22 in human urine samples. FUB-PB-22 undergoes rapid and extensive metabolism in the body, making the detection of its parent compound in urine rare. Therefore, a robust and sensitive analytical method targeting its major metabolites is crucial for forensic and clinical toxicology. The primary urinary biomarkers for FUB-PB-22 intake are fluorobenzylindole-3-carboxylic acid (FBI-COOH) and its hydroxylated form (hydroxylated FBI-COOH).[1][2] This document outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of these metabolites, including procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction